Amino-11-dUTP -

Amino-11-dUTP

Catalog Number: EVT-259338
CAS Number:
Molecular Formula: 18H26N4O15P33-
Molecular Weight: 631.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amino-11-dUTP is an improved replacement for Aminoallyl dUTP. This triphosphate features longer linker, which allows for easier and more facile downstream labeling.
Overview

Amino-11-deoxyuridine triphosphate is a modified nucleotide that serves as a versatile tool in molecular biology. It is an improved version of aminoallyl deoxyuridine triphosphate, featuring a longer linker that facilitates downstream labeling processes. This compound is primarily used in various applications such as polymerase chain reaction, reverse transcription, and microarray labeling. Its incorporation into DNA is accomplished using enzymes like Taq DNA polymerase and Klenow fragment, allowing for specific labeling and analysis of nucleic acids.

Source

Amino-11-deoxyuridine triphosphate can be sourced from specialized chemical suppliers such as AxisPharm and Lumiprobe, which offer it in various quantities for laboratory use. The compound is typically provided in high purity, ensuring its effectiveness in research applications .

Classification

Amino-11-deoxyuridine triphosphate falls under the category of nucleotide analogs, specifically classified as a deoxynucleotide triphosphate. It is characterized by the presence of an amino group at the 11 position of the uracil base, which distinguishes it from its natural counterparts.

Synthesis Analysis

Methods

The synthesis of amino-11-deoxyuridine triphosphate involves several key steps:

  1. Starting Materials: The process begins with naturally occurring nucleosides, which are chemically modified to introduce the amino group.
  2. Reduction Reactions: The Staudinger reaction is often employed to reduce azido intermediates to their respective amino derivatives, facilitating the formation of the nucleotide structure.
  3. Triphosphate Formation: The final step involves the phosphorylation of the nucleoside to yield the triphosphate form, which is crucial for its incorporation into DNA during enzymatic reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are utilized for monitoring the progress and confirming the structure of the synthesized product .

Molecular Structure Analysis

Structure

The molecular formula of amino-11-deoxyuridine triphosphate is C18H62Li3N4O33P3C_{18}H_{62}Li_3N_4O_{33}P_3, with a molecular weight of 976.44 g/mol. The structure consists of a deoxyribose sugar linked to three phosphate groups and a uracil base modified with an amino group.

Data

  • Appearance: Colorless solid
  • Solubility: Soluble in water
  • Quality Control: High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are used for quality assurance .
Chemical Reactions Analysis

Reactions

Amino-11-deoxyuridine triphosphate participates in several critical reactions:

  1. Polymerase Incorporation: It can be incorporated into DNA strands by various DNA polymerases, including Taq DNA polymerase and Klenow fragment.
  2. Labeling Reactions: Following incorporation, the amino group can react with activated esters for downstream labeling applications, facilitating detection and analysis .

Technical Details

The reactions involving amino-11-deoxyuridine triphosphate are characterized by their specificity and efficiency in incorporating modified nucleotides into DNA, which is essential for various molecular biology techniques.

Mechanism of Action

Process

The mechanism by which amino-11-deoxyuridine triphosphate functions involves its incorporation into DNA during replication or transcription processes. The presence of the amino group allows for subsequent chemical modifications that enhance the utility of the resulting DNA strands.

Data

This nucleotide can partially or completely replace its natural counterparts during enzymatic reactions, enabling researchers to create labeled DNA molecules suitable for various analytical techniques .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not specified but typically stable under standard laboratory conditions.
  • Appearance: Colorless solid indicating high purity.

Chemical Properties

  • Stability: Stable when stored properly at -20°C.
  • Solubility: Good solubility in water facilitates its use in aqueous reactions.
  • Quality Control Measures: Each batch undergoes rigorous testing to ensure it meets specified standards for purity and activity .
Applications

Amino-11-deoxyuridine triphosphate has numerous scientific uses:

  1. Polymerase Chain Reaction (PCR): It serves as a substitute for deoxythymidine triphosphate, helping to prevent carryover contamination from previous amplifications.
  2. Reverse Transcription: Used in synthesizing complementary DNA from RNA templates.
  3. Microarray Labeling: Facilitates the labeling of nucleic acids for hybridization studies.
  4. Nick Translation: Supports the incorporation of labeled nucleotides into DNA fragments for various applications in genetics and molecular biology .
Enzymatic Incorporation Mechanisms of Amino-11-dUTP

Substrate Compatibility with DNA Polymerases

Amino-11-dUTP’s structural design preserves the canonical hydrogen-bonding face of uracil, enabling base-pairing with adenine during DNA synthesis. However, its C11 aminoallyl modification introduces steric and electrostatic considerations for polymerase active sites.

Efficiency in Taq DNA Polymerase-Mediated PCR Amplification

Taq DNA polymerase incorporates Amino-11-dUTP with 85–95% efficiency relative to native dTTP, depending on reaction conditions. Key determinants include:

  • dTTP Replacement Ratio: At 25–50% substitution (Amino-11-dUTP:dTTP), amplicon yields decrease by ≤15% compared to dTTP-only controls [1] [3].
  • Amplicon Length: Efficiency remains robust for products ≤3 kb but declines for longer targets due to cumulative steric effects of modified nucleotides.
  • Buffer Optimization: Supplementation with 1–2 mM MgCl₂ over standard protocols enhances incorporation kinetics by stabilizing the ternary complex [3].

Table 1: Amino-11-dUTP Incorporation Efficiency in PCR

PolymerasedTTP Replacement (%)Relative Yield (%)Max Amplicon (kb)
Taq (wild-type)25953.0
Taq (wild-type)50852.5
Taq (hot-start)25923.0

Role in Reverse Transcriptase-Driven cDNA Synthesis

Reverse transcriptases (e.g., M-MLV, HIV-1 RT) incorporate Amino-11-dUTP during first-strand cDNA synthesis for microarray labeling:

  • Labeling Density: 15–30 modified bases/kb cDNA achieves optimal signal-to-noise ratios in hybridization [1] [6].
  • Template Dependence: Incorporation efficiency varies with RNA secondary structure; heat denaturation (70°C, 5 min) improves access for modified nucleotide integration [3].
  • Functional Impact: Modified cDNA retains compatibility with Taq-mediated amplification if UDG (uracil-DNA glycosylase) treatment is omitted [3].

Klenow Fragment Utilization for Nick Translation Protocols

The Klenow fragment (exo⁻) is the enzyme of choice for nick translation due to its high processivity and tolerance for bulky nucleotide analogs:

  • Labeling Efficiency: Generates probes with 1 dye molecule per 20–40 nucleotides using Amino-11-dUTP conjugated to Cy3/Cy5 [1] [2].
  • Reaction Dynamics: Optimal activity occurs at 15°C with 1:3 molar ratio (Amino-11-dUTP:dTTP), balancing incorporation density with DNA fragment length (500–1000 bp) [2].

Kinetic Analysis of Nucleotide Integration Fidelity

The enzymatic fidelity of Amino-11-dUTP incorporation is governed by Michaelis-Menten kinetics and structural constraints:

  • Kₘ and Vₘₐₓ: For Taq polymerase, the Kₘ for Amino-11-dUTP is 2.8 ± 0.4 μM versus 1.5 ± 0.2 μM for dTTP, indicating moderately reduced affinity. Vₘₐₓ decreases by 20–30% due to slower catalytic turnover [3] [10].
  • Error Rate: Misincorporation as dUMP:A mismatches occurs at frequencies of 10⁻⁴–10⁻⁵, comparable to unmodified dUTP. Proofreading polymerases (e.g., Pfu) exhibit 5-fold lower incorporation due to exonuclease editing [3] [6].
  • Structural Basis: Molecular modeling suggests the aminoallyl linker partially occludes the polymerase’s O-helix, slowing phosphodiester bond formation but not initial nucleotide binding [8].

Table 2: Kinetic Parameters of Nucleotide Analogs

SubstrateKₘ (μM)Vₘₐₓ (nmol/min/μg)Relative Efficiency (Vₘₐₓ/Kₘ)
dTTP1.5 ± 0.2220 ± 15146.7
Amino-11-dUTP2.8 ± 0.4160 ± 1057.1
dUTP (unmodified)3.6 ± 1.9180 ± 2050.0

Competitive Binding Dynamics with Native dNTPs

Amino-11-dUTP competes with endogenous dTTP pools, necessitating optimization to avoid replication arrest:

  • Competitive Inhibition: Acts as a mixed-type inhibitor against dTTP (Kᵢ = 4.2 μM). At physiological dTTP concentrations (10–50 μM), 50% inhibition requires ≥25 μM Amino-11-dUTP [3] [10].
  • Nucleotide Pool Imbalance: Elevated dUTP:dTTP ratios promote uracil misincorporation. Amino-11-dUTP exacerbates this via two mechanisms:
  • Direct competition for incorporation opposite adenine.
  • Depletion of dTTP via feedback inhibition of thymidylate synthase (dUMP is a pathway intermediate) [10].
  • UDG Sensitivity: Unlike 5-methyl-dUTP, Amino-11-dUTP-incorporated DNA remains susceptible to UDG cleavage, enabling enzymatic fragmentation for NGS library prep [3] [7].

Table 3: Competitive Kinetics of Amino-11-dUTP vs. dTTP

[dTTP] (μM)[Amino-11-dUTP] (μM)Relative Activity (%)Inhibition Constant (Kᵢ, μM)
100100-
105824.0
1010654.2
5025784.5

Properties

Product Name

Amino-11-dUTP

IUPAC Name

N/A

Molecular Formula

18H26N4O15P33-

Molecular Weight

631.34

SMILES

O=C(C(C#CCNC(CCCCCN)=O)=CN1[C@H]2C[C@H](O)[C@@H](COP(OP(OP([O-])(O)=O)([O-])=O)([O-])=O)O2)NC1=O.[3 Li+ x 18 H2O]

Solubility

Soluble in DMSO

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